molecular formula C19H20N2O8 B11178267 Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11178267
M. Wt: 404.4 g/mol
InChI Key: RCEHNIREBKFXDC-UHFFFAOYSA-N
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Description

Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as ester, amide, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch synthesis, which is a multi-component reaction that forms dihydropyridines. The reaction conditions often include the use of acetoacetic ester, aldehyde, and ammonia under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-hydroxyisophthalate: Another ester compound with similar structural features.

    Dimethyl 5-aminobenzene-1,3-dicarboxylate: Shares the benzene-1,3-dicarboxylate core but differs in functional groups.

Properties

Molecular Formula

C19H20N2O8

Molecular Weight

404.4 g/mol

IUPAC Name

dimethyl 5-[(5-methoxycarbonyl-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-4-carbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H20N2O8/c1-9-15(19(26)29-4)13(8-14(22)20-9)16(23)21-12-6-10(17(24)27-2)5-11(7-12)18(25)28-3/h5-7,13H,8H2,1-4H3,(H,20,22)(H,21,23)

InChI Key

RCEHNIREBKFXDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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